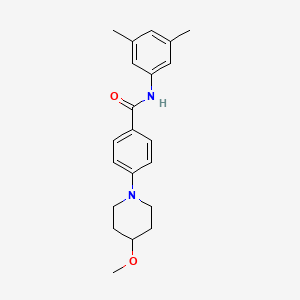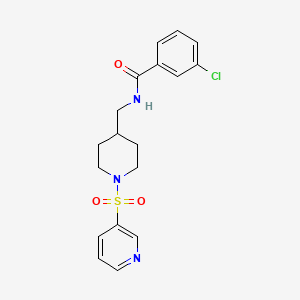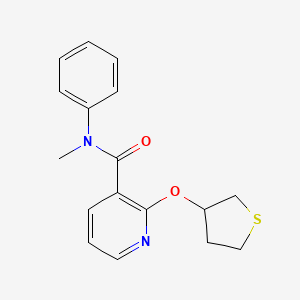![molecular formula C13H10ClN5O2 B2398304 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 919842-46-9](/img/structure/B2398304.png)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are known to have various biological activities and are considered as privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . A common method involves the reaction of chalcone with guanidine hydrochloride . Another method uses ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The synthesis usually yields compounds with good to moderate anticancer activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives have been described in several studies . These reactions usually involve the formation of a pyrazolo[3,4-d]pyrimidine linkage with other groups .Aplicaciones Científicas De Investigación
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines are well-known for their anticancer properties. They function by inhibiting eukaryotic protein kinases, which play crucial roles in cell signaling and proliferation. Researchers have investigated the potential of this compound class as kinase inhibitors for cancer therapy . Further studies could explore specific targets within cancer pathways.
Antimicrobial Properties
Recent research has highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines. In particular, this compound class has shown activity against Staphylococcus aureus (a common bacterium responsible for skin infections) and Escherichia coli (a prevalent cause of urinary tract infections). Combining dual activities—anticancer and antibacterial—could be advantageous, especially for cancer patients who are vulnerable to infections .
β-Lactam Antibiotic Interactions
Researchers have explored the interaction of pyrazolo[3,4-d]pyrimidines with clinically used antibiotics. Notably, they studied their effects alongside ampicillin (a β-lactam antibiotic) and kanamycin . Understanding these interactions may guide the development of combination therapies that enhance both antimicrobial and anticancer effects .
Green Synthesis
In a different context, montmorillonite K10 clay has been employed as a heterogeneous catalyst for condensation reactions. For instance, it facilitated the synthesis of trazodone hydrochloride , a compound related to pyrazolo[3,4-d]pyrimidines. Such green synthesis methods contribute to sustainable and efficient drug production .
Modular Synthesis
Researchers have developed practical and modular synthetic routes to pyrido[1,2-a]pyrimidin-4-ones, a related class of compounds. These methods utilize readily available starting materials, allowing for efficient and scalable synthesis .
Direcciones Futuras
The future directions for the research on “N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” and related compounds could involve further exploration of their therapeutic potential . This could include optimizing the synthesis conditions , investigating their mechanism of action , and conducting in vitro and in vivo studies to evaluate their anticancer activity .
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinases (cdks) , which play a crucial role in cell cycle regulation and are often dysregulated in cancer .
Mode of Action
This interaction can inhibit the kinase activity, leading to alterations in cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given the reported target of similar compounds . Inhibition of CDKs can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It’s worth noting that similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that such compounds are likely to maintain drug-likeness during lead optimization .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it indeed targets CDKs like similar compounds, it could potentially lead to cell cycle arrest and apoptosis . This could result in the inhibition of tumor cell proliferation, making it a potential candidate for cancer treatment .
Propiedades
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c1-8(20)17-18-7-15-12-11(13(18)21)6-16-19(12)10-4-2-3-9(14)5-10/h2-7H,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZGFBHDZCYVMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)

![[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2398223.png)


![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2398233.png)

![4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2398236.png)


![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)